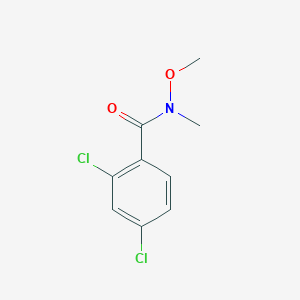

2,4-Dichloro-N-methoxy-N-methylbenzamide

Description

Properties

IUPAC Name |

2,4-dichloro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-12(14-2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAUNJBXBZNYQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=C(C=C1)Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474339 | |

| Record name | 2,4-Dichloro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646528-36-1 | |

| Record name | 2,4-Dichloro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Classical and Modern Synthetic Routes to 2,4-Dichloro-N-methoxy-N-methylbenzamide

The traditional and most common pathway to synthesize 2,4-Dichloro-N-methoxy-N-methylbenzamide involves a two-step process commencing with the activation of a carboxylic acid precursor followed by amidation.

To facilitate the amide bond formation, the carboxylic acid group of 2,4-dichlorobenzoic acid must first be activated. A standard and efficient method for this activation is the conversion of the carboxylic acid to its corresponding acid chloride, 2,4-dichlorobenzoyl chloride. This is typically achieved by reacting 2,4-dichlorobenzoic acid with a chlorinating agent.

Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The reaction with thionyl chloride is often performed at reflux, with the excess reagent being easily removed by distillation. The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction when using oxalyl chloride.

Table 1: Reagents for the Conversion of 2,4-Dichlorobenzoic Acid to 2,4-Dichlorobenzoyl Chloride

| Reagent | Typical Conditions | Byproducts |

| Thionyl chloride (SOCl₂) | Neat or in an inert solvent, reflux | SO₂, HCl (gaseous) |

| Oxalyl chloride ((COCl)₂) | Inert solvent (e.g., CH₂Cl₂), catalytic DMF, room temperature | CO, CO₂, HCl (gaseous) |

A patent describing a method for synthesizing 2,4-dichlorobenzoyl chloride involves the reaction of 2,4-dichlorobenzotrichloride with a carboxylic acid in the presence of a catalyst, followed by rectification to obtain the acyl chloride with high yield. orientjchem.org

Once the highly reactive 2,4-dichlorobenzoyl chloride is formed, it readily undergoes nucleophilic acyl substitution with N,O-dimethylhydroxylamine or its hydrochloride salt to yield the target Weinreb amide, 2,4-Dichloro-N-methoxy-N-methylbenzamide. mychemblog.comunito.it This reaction is a specific example of the broader Weinreb amide synthesis, a reliable method for preparing ketones and aldehydes. mychemblog.com

The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid that is formed as a byproduct. The use of N,O-dimethylhydroxylamine hydrochloride requires an additional equivalent of base. The reaction is generally performed in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) at or below room temperature.

A general procedure involves dissolving the acid chloride in a suitable solvent, cooling the solution, and then adding N,O-dimethylhydroxylamine hydrochloride followed by the dropwise addition of a base. orgsyn.org The reaction progress can be monitored by standard techniques such as thin-layer chromatography (TLC).

Table 2: Typical Reaction Conditions for the Synthesis of 2,4-Dichloro-N-methoxy-N-methylbenzamide

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |

| 2,4-Dichlorobenzoyl chloride | N,O-Dimethylhydroxylamine hydrochloride | Triethylamine | Dichloromethane | 0 °C to room temp. |

| 2,4-Dichlorobenzoyl chloride | N,O-Dimethylhydroxylamine | Pyridine | Tetrahydrofuran | 0 °C to room temp. |

While the acid chloride route is prevalent, alternative methods for the synthesis of N-methoxy-N-methylbenzamides (Weinreb amides) from carboxylic acids have been developed. These methods often employ coupling reagents to facilitate the amide bond formation in a one-pot procedure, avoiding the isolation of the intermediate acid chloride. researchgate.net

Various peptide coupling reagents can be utilized for this purpose. For instance, carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt), can effectively promote the amidation. Other phosphonium-based reagents have also been successfully employed. nih.gov These methods are particularly useful when dealing with substrates that are sensitive to the harsh conditions of acid chloride formation. researchgate.net

Another approach involves the use of triazine derivatives as activating agents for the carboxylic acid. orientjchem.org

Amide Bond Formation from Dichlorobenzoic Acid Precursors

Advanced Catalytic Approaches in Benzamide (B126) Synthesis

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of benzamides, offering novel pathways with high efficiency and selectivity.

A significant advancement in benzamide synthesis is the use of transition metal catalysis to direct the functionalization of C-H bonds. rsc.orgacs.orgyoutube.com This strategy allows for the construction of complex benzamide derivatives that would be challenging to prepare using traditional methods. The amide group itself can act as a directing group, guiding the catalyst to a specific C-H bond on the aromatic ring, typically at the ortho position.

Rhodium(III) catalysts have been extensively studied for the C-H activation/annulation of benzamides with alkynes to produce substituted isoquinolones. nih.govresearchgate.net These reactions often proceed with high regioselectivity and can tolerate a wide range of functional groups on both the benzamide and the alkyne. nih.gov Some of these catalytic systems can even operate in environmentally benign solvents like water, using air as the oxidant. researchgate.netrsc.org

While direct C-H functionalization of 2,4-dichloro-N-methoxy-N-methylbenzamide itself is not widely reported, the principles established for other substituted benzamides suggest potential applicability. The electron-withdrawing nature of the chlorine atoms on the benzamide ring could influence the reactivity and regioselectivity of such transformations. Research on the C-H activation of electron-deficient benzamides is an active area of investigation. researchgate.net

Table 3: Examples of Transition Metal-Catalyzed Reactions for Benzamide Synthesis

| Catalyst System | Reactants | Product Type | Reference |

| [RhCp*Cl₂]₂ / AgSbF₆ | Benzamide, Alkyne | Isoquinolone | nih.gov |

| Rh(III) catalyst | N-alkyl benzamide, Alkyne | Isoquinolone | researchgate.netrsc.org |

| [CptRhCl₂]₂ | O-pivaloyl benzhydroxamic acid, Propene | 4-Methyl-substituted dihydroisoquinolone | acs.org |

These advanced catalytic methods represent a frontier in benzamide synthesis, offering opportunities for the development of novel and efficient routes to a diverse array of functionalized amide compounds.

Application of Heterogeneous and Nanoporous Catalysts

The application of heterogeneous and nanoporous catalysts in the synthesis of N-methoxy-N-methylamides, including 2,4-Dichloro-N-methoxy-N-methylbenzamide, represents an area of growing interest aimed at developing more sustainable and efficient chemical processes. While specific literature on the use of these catalysts for the direct synthesis of 2,4-Dichloro-N-methoxy-N-methylbenzamide is limited, general advancements in catalytic amidation reactions provide a strong basis for their potential application.

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for recycling and reuse, and suitability for continuous flow processes. For the synthesis of amides, various solid catalysts have been explored. For instance, a direct flow-based synthesis of amides has been reported using alumina (B75360) as a heterogeneous Lewis acid catalyst. sci-hub.se This approach, which utilizes carbon disulfide as a coupling agent, has been shown to be effective for a range of aliphatic and aromatic amides, suggesting its potential applicability to the synthesis of 2,4-Dichloro-N-methoxy-N-methylbenzamide from 2,4-dichlorobenzoic acid and N,O-dimethylhydroxylamine.

Nanoporous materials, with their high surface area and well-defined pore structures, can also serve as effective catalyst supports or as catalysts themselves. Nanoporous aluminosilicates have been demonstrated to catalyze Friedel-Crafts alkylation reactions, showcasing their utility in promoting reactions involving aromatic systems. southwales.ac.uk While not a direct amidation, this highlights the potential of such materials to activate aromatic substrates. More directly, nanoporous gold has been shown to be an effective catalyst for the oxidative N-dealkylation of drug molecules, indicating its potential role in transformations involving N-substituted amides. rug.nlscispace.com

The development of nanocatalysts for amidation reactions is an active area of research. These catalysts could potentially be adapted for the synthesis of 2,4-Dichloro-N-methoxy-N-methylbenzamide, offering a pathway to more environmentally benign and efficient manufacturing processes.

Exploration of Novel Catalytic Systems for N-Functionalization

The development of novel catalytic systems for the N-functionalization of benzamides is a key area of research, with potential applications in the synthesis of a wide range of biologically active molecules. While traditional methods for the synthesis of 2,4-Dichloro-N-methoxy-N-methylbenzamide typically involve the uncatalyzed reaction of 2,4-dichlorobenzoyl chloride with N,O-dimethylhydroxylamine, recent advances in catalysis offer promising alternatives.

Transition metal-catalyzed reactions have shown significant promise in C-H functionalization of existing Weinreb amides, and similar principles could be applied to develop catalytic methods for their formation. nih.govresearchgate.net For instance, palladium-catalyzed aminocarbonylation of heterocyclic-derived triflates has been successfully employed for the synthesis of Weinreb amides. acs.orgnih.govcore.ac.uk This methodology could potentially be adapted for the synthesis of 2,4-Dichloro-N-methoxy-N-methylbenzamide from a suitable 2,4-dichlorophenyl precursor.

Lewis acid catalysis is another promising avenue. Bifunctional Lewis acids, such as ZnBr₂, have been shown to induce cascade cyclization reactions, demonstrating their ability to coordinate with and activate carbonyl compounds. nih.gov The combination of Lewis acids with N-heterocyclic carbene (NHC) catalysis has also emerged as a powerful strategy in asymmetric synthesis, which could potentially be applied to the enantioselective derivatization of prochiral benzamides. mdpi.com

Furthermore, the exploration of nonaromatic amidine derivatives as acylation catalysts has shown that these compounds can be highly active in promoting acylation reactions. nih.gov Such organocatalytic systems could offer a metal-free alternative for the synthesis of 2,4-Dichloro-N-methoxy-N-methylbenzamide.

While the direct catalytic synthesis of 2,4-Dichloro-N-methoxy-N-methylbenzamide using these novel systems is yet to be extensively reported, the ongoing research in catalytic C-H functionalization of benzamides and the development of new catalytic amidation methods suggest that more efficient and selective synthetic routes will be available in the future. nih.govresearchgate.net

Mechanistic Investigations of Key Chemical Transformations

Understanding the reaction mechanisms involved in the synthesis and derivatization of 2,4-Dichloro-N-methoxy-N-methylbenzamide is crucial for controlling reaction outcomes and designing new synthetic strategies.

Nucleophilic Substitution Reactions on Dichlorobenzamide Frameworks

The dichlorinated benzene (B151609) ring of 2,4-Dichloro-N-methoxy-N-methylbenzamide is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms, being good leaving groups, can be displaced by a variety of nucleophiles. The regioselectivity of these reactions is governed by the electronic effects of the substituents on the aromatic ring.

The carbonyl group of the amide is a deactivating group, withdrawing electron density from the ring and making it more susceptible to nucleophilic attack. The chlorine atoms themselves are also deactivating but are ortho, para-directing for electrophilic substitution. In the context of nucleophilic substitution, the positions ortho and para to the electron-withdrawing carbonyl group are activated towards attack.

Therefore, in the 2,4-dichlorobenzamide (B1293658) framework, the C4 position (para to the carbonyl group) is expected to be more activated towards nucleophilic attack than the C2 position (ortho to the carbonyl group). This is due to the ability of the carbonyl group to stabilize the negative charge of the Meisenheimer intermediate through resonance. Computational studies on related systems, such as 2,4-dichloropyridine, have used Frontier Molecular Orbital (FMO) analysis to predict the selectivity of SNAr reactions. researchgate.net Similar computational analyses could provide a more detailed understanding of the regioselectivity in the 2,4-dichlorobenzamide system.

Recent studies have also shown that some SNAr reactions may proceed through a concerted mechanism rather than the classical two-step process involving a distinct Meisenheimer intermediate. nih.gov The exact mechanism for a given reaction will depend on the nature of the nucleophile, the solvent, and the specific electronic properties of the aromatic substrate.

Oxidation and Reduction Pathways of Benzamide Derivatives

The N-methoxy-N-methylamide functionality, also known as a Weinreb amide, exhibits characteristic reactivity towards oxidation and reduction.

Reduction: Weinreb amides are well-known for their controlled reduction to aldehydes. wikipedia.orgchem-station.com This is a significant advantage over other carboxylic acid derivatives, which are often over-reduced to alcohols. The stability of the tetrahedral intermediate formed upon addition of a metal hydride reagent prevents the elimination of the N-methoxy-N-methylamino group and subsequent further reduction. wikipedia.orgmychemblog.comorganic-chemistry.org A variety of metal hydride reagents can be used for this transformation, including diisobutylaluminum hydride (DIBAL-H) and lithium aluminum hydride (LAH). chem-station.comresearchgate.net The choice of reagent and reaction conditions can influence the outcome, with some reagents leading to the formation of the corresponding alcohol. nih.gov

| Reducing Agent | Product | Reference |

| Diisobutylaluminum hydride (DIBAL-H) | Aldehyde | chem-station.com |

| Lithium aluminum hydride (LAH) | Aldehyde or Alcohol | wikipedia.orgnih.gov |

Oxidation: The oxidation of benzamide derivatives can occur at several positions, including the aromatic ring and the N-alkyl groups. The electron-rich aromatic ring can be susceptible to oxidation, although the presence of two deactivating chloro substituents would make this less favorable. The N-methyl and N-methoxy groups are potential sites for oxidation. Electrochemical oxidation of N,N-diethylbenzamide has been shown to result in α-methoxylation, a process known as Shono oxidation. nih.gov A similar pathway could be envisioned for 2,4-Dichloro-N-methoxy-N-methylbenzamide. The electrochemical oxidation of related benzothiazole (B30560) derivatives has also been studied, providing insights into the redox pathways of such compounds. researchgate.net

Detailed Reaction Mechanisms for Amide Linkage Formation

The formation of the N-methoxy-N-methylamide linkage in 2,4-Dichloro-N-methoxy-N-methylbenzamide is a crucial step in its synthesis. This transformation, often referred to as Weinreb amide synthesis, typically proceeds through the acylation of N,O-dimethylhydroxylamine with an activated carboxylic acid derivative, most commonly an acyl chloride. wikipedia.orgorientjchem.org

The reaction begins with the nucleophilic attack of the nitrogen atom of N,O-dimethylhydroxylamine on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. The key to the success of the Weinreb amide synthesis lies in the stability of this intermediate. The presence of the methoxy (B1213986) group on the nitrogen allows for the formation of a stable five-membered chelate with a metal cation (if present) or through intramolecular hydrogen bonding. mychemblog.comorganic-chemistry.org

This chelation stabilizes the tetrahedral intermediate, preventing its premature collapse and the elimination of the N-methoxy-N-methylamino group. The final step involves the departure of the chloride leaving group and the formation of the stable amide bond. While the classical mechanism involves a two-step addition-elimination pathway, computational studies on related acylation reactions have provided a more nuanced understanding of the transition state and the role of catalysts. masterorganicchemistry.com The use of various coupling reagents can also facilitate the formation of the amide bond directly from the carboxylic acid. researchgate.net

Regioselectivity and Stereochemical Control in Derivatization

The derivatization of 2,4-Dichloro-N-methoxy-N-methylbenzamide offers opportunities for the synthesis of a diverse range of compounds. The regioselectivity and stereochemical control of these reactions are of paramount importance.

Regioselectivity: As discussed in section 2.3.1, nucleophilic aromatic substitution on the dichlorinated ring is expected to be regioselective. The C4 position is the more likely site of attack due to the electronic activation by the para-carbonyl group. libretexts.org This directing effect allows for the selective introduction of a wide range of nucleophiles at this position. Subsequent functionalization at the C2 position would likely require harsher reaction conditions.

The Weinreb amide itself can act as a directing group in transition metal-catalyzed C-H functionalization reactions. nih.govresearchgate.net This allows for the selective introduction of substituents at the ortho position (C3 and C5) of the benzene ring, further expanding the synthetic utility of this compound.

Stereochemical Control: 2,4-Dichloro-N-methoxy-N-methylbenzamide is an achiral molecule. However, derivatization reactions can introduce stereocenters. For example, the reduction of a ketone derived from the Weinreb amide can lead to the formation of a chiral alcohol. The stereochemical outcome of such reactions can be controlled through the use of chiral reducing agents or catalysts.

Furthermore, if the derivatization process introduces axial chirality, as can be the case with appropriately substituted benzamides, then stereochemical control becomes a critical consideration. nih.govnih.gov The asymmetric synthesis of axially chiral benzamides has been achieved through organocatalytic bromination, highlighting the potential for stereocontrolled derivatization of the benzamide scaffold. nih.gov The study of remote stereocontrol in organocatalytic reactions provides a framework for understanding how chirality can be induced at a distance from the reaction center. rsc.org

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the unambiguous structural determination of 2,4-Dichloro-N-methoxy-N-methylbenzamide. Analysis of proton (¹H) and carbon-13 (¹³C) spectra, including chemical shifts, signal multiplicities, and dynamic changes with temperature, provides a detailed picture of the molecule's static and dynamic nature.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Confirmation

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the two methyl groups attached to the amide nitrogen and oxygen. The aromatic region would display a complex pattern due to the three protons on the dichlorinated benzene (B151609) ring. The N-methyl (N-CH₃) and N-methoxy (O-CH₃) groups would each be expected to show a signal, typically in the range of 3.0-3.8 ppm.

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. Key signals would include those for the carbonyl carbon (C=O), the aromatic carbons (with those directly attached to chlorine atoms showing characteristic shifts), and the two distinct methyl carbons of the N-methoxy-N-methylamide group. For analogous ortho-substituted N-methoxy-N-methyl benzamides, the N-methyl carbon signal is typically observed around 32 ppm, while the O-methyl carbon appears further downfield, around 61 ppm.

Dynamic NMR Studies for Conformational Analysis

The broadening of the N-methyl and O-methyl signals at ambient temperatures is a classic indicator of chemical exchange on the NMR timescale. For N-methoxy-N-methyl benzamides with an ortho-substituent, the steric hindrance imposed by the group at the 2-position creates a significant energy barrier to rotation around the C(O)-N bond. This slowed rotation leads to the existence of distinct rotamers (rotational isomers) that are observable at room temperature.

Variable temperature (VT) NMR studies are instrumental in confirming this dynamic equilibrium. As the temperature is increased, the rate of rotation around the C-N bond increases. When the rate of interconversion between the rotamers becomes fast enough on the NMR timescale, the separate signals for the N-CH₃ and O-CH₃ groups coalesce and eventually sharpen into single, time-averaged signals. For example, in studies of similar ortho-substituted benzamides, broad humps observed at 25°C resolved into two sharp singlets at temperatures between 50°C and 75°C. This behavior confirms the presence of conformational isomers at lower temperatures and allows for the quantification of the energy barrier to rotation. The ¹³C NMR spectrum is also affected; a broad or nearly invisible hump for the N-methyl carbon at room temperature can sharpen into a distinct peak at elevated temperatures.

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides valuable information about the functional groups and bonding arrangements within the molecule. These methods are complementary and can offer insights into the molecule's conformational state.

Characterization of Functional Groups and Molecular Vibrations

FTIR and Raman spectra exhibit characteristic bands corresponding to the vibrational modes of specific functional groups present in 2,4-Dichloro-N-methoxy-N-methylbenzamide. Key expected vibrations include:

C=O Stretch: A strong absorption band in the FTIR spectrum, typically in the region of 1630-1680 cm⁻¹, corresponding to the stretching vibration of the amide carbonyl group.

Aromatic C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region arise from the stretching vibrations of the carbon-carbon bonds within the benzene ring.

C-N Stretch: The stretching vibration of the amide C-N bond is expected in the 1300-1400 cm⁻¹ range.

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is observed in the 2850-3000 cm⁻¹ range.

C-Cl Stretch: The vibrations corresponding to the carbon-chlorine bonds are expected to appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

The data from these vibrational modes collectively confirms the presence of the key structural components of the molecule.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| Amide C=O Stretch | 1630-1680 | FTIR (Strong), Raman (Moderate) |

| Aromatic C=C Stretch | 1400-1600 | FTIR, Raman |

| Amide C-N Stretch | 1300-1400 | FTIR, Raman |

| Aromatic C-H Stretch | >3000 | FTIR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | FTIR, Raman |

| C-Cl Stretch | 600-800 | FTIR, Raman |

Conformational Insights from Vibrational Spectra

While primarily used for functional group identification, vibrational spectroscopy can also provide clues about molecular conformation. The exact frequency of a vibrational mode, particularly the amide C=O stretch, can be sensitive to the local electronic and steric environment, which changes between different conformers. In detailed studies of related compounds, theoretical calculations are often used to predict the vibrational spectra of different stable conformers. By comparing the calculated spectra with the experimental FTIR and Raman data, it may be possible to determine the predominant conformation of the molecule in the solid state (FTIR/Raman) or in solution (Raman). For a molecule like 2,4-Dichloro-N-methoxy-N-methylbenzamide, where rotamers are known to exist from NMR studies, subtle shifts or the appearance of shoulder peaks in vibrational bands could potentially be correlated with this conformational heterogeneity.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of a compound's elemental formula. For 2,4-Dichloro-N-methoxy-N-methylbenzamide, the molecular formula is C₉H₉Cl₂NO₂. HRMS analysis would be used to confirm this formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 1: Theoretical Mass Data for 2,4-Dichloro-N-methoxy-N-methylbenzamide

| Molecular Formula | Isotope | Theoretical Exact Mass |

|---|

Note: This table represents theoretical data. Specific experimental HRMS data for this compound is not available in the reviewed literature.

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, molecules are ionized and can break apart into characteristic fragment ions. The analysis of these fragmentation patterns provides valuable information for structural elucidation. While specific experimental mass spectra for 2,4-Dichloro-N-methoxy-N-methylbenzamide are not publicly available, a general fragmentation pattern for such a benzamide (B126) can be predicted. Key fragmentation pathways would likely involve the cleavage of the N-O bond, the N-C(O) bond, and the loss of the methoxy (B1213986) or methyl groups from the nitrogen atom. The most prominent peak would likely correspond to the 2,4-dichlorobenzoyl cation.

X-ray Crystallography

Determination of Solid-State Molecular Geometry and Conformation

A single-crystal X-ray diffraction study of 2,4-Dichloro-N-methoxy-N-methylbenzamide would reveal its exact solid-state molecular geometry. However, published crystallographic data for this specific compound could not be located. Such an analysis would provide precise measurements of the bond lengths and angles of the dichlorinated benzene ring and the N-methoxy-N-methylamide side chain, as well as the dihedral angle between the plane of the aromatic ring and the amide group.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond individual molecular structure, X-ray crystallography elucidates how molecules are arranged within the crystal lattice. This includes the identification of intermolecular forces such as hydrogen bonds, dipole-dipole interactions, or van der Waals forces that govern the crystal packing. A crystallographic study would determine the unit cell parameters and the space group of the crystal. For related benzamide structures, crystal packing is often influenced by hydrogen bonding and π–π stacking interactions where applicable. nih.govresearchgate.net Specific data on the crystal packing of 2,4-Dichloro-N-methoxy-N-methylbenzamide is not available in the scientific literature.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of UV or visible light by a molecule. This technique provides information about the electronic transitions within the molecule, which is related to the presence of chromophores, such as aromatic rings and carbonyl groups.

For 2,4-Dichloro-N-methoxy-N-methylbenzamide, the presence of the dichlorinated benzene ring conjugated with the benzamide carbonyl group constitutes a chromophore that would be expected to absorb in the UV region. The resulting spectrum would show one or more absorption bands, with the wavelength of maximum absorbance (λmax) being a key characteristic. The specific λmax and molar absorptivity are dependent on the solvent used. However, no specific experimental UV-Vis absorption spectra for 2,4-Dichloro-N-methoxy-N-methylbenzamide have been reported in the searched scientific literature.

Electronic Transitions and Chromophore Analysis

The primary chromophore in 2,4-Dichloro-N-methoxy-N-methylbenzamide is the benzoyl group (C₆H₅CO). The electronic absorption spectrum of simple benzamides in the ultraviolet (UV) region is typically characterized by two main absorption bands originating from π → π* and n → π* transitions. The π → π* transitions are generally of high intensity and arise from the excitation of electrons from the π bonding orbitals of the aromatic ring and the carbonyl group to the corresponding antibonding orbitals. The n → π* transition, which is typically of lower intensity, involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital.

In 2,4-Dichloro-N-methoxy-N-methylbenzamide, the core benzoyl chromophore is modified by the presence of two chlorine atoms on the benzene ring and the N-methoxy-N-methyl group on the amide function. These substituents significantly influence the energy levels of the molecular orbitals involved in the electronic transitions.

The N-methoxy-N-methyl group, also known as a Weinreb amide, possesses nitrogen and oxygen atoms with lone pairs of electrons that can participate in resonance with the carbonyl group. This delocalization of electrons affects the energy of both the ground and excited states of the molecule. The electron-donating nature of the amide nitrogen can influence the charge distribution within the benzoyl system, thereby altering the energies of the π and π* orbitals.

The electronic transitions for substituted benzamides can be summarized in the following table, which outlines the typical absorption regions and the nature of the transitions.

| Electronic Transition | Typical Wavelength (λmax) Range for Benzamides | Description |

|---|---|---|

| π → π | ~220-280 nm | High-intensity transition involving the aromatic and carbonyl π-system. |

| n → π | ~280-320 nm | Low-intensity transition involving non-bonding electrons of the carbonyl oxygen. This transition is often observed as a shoulder on the more intense π → π* band. |

Influence of Halogen Substituents on Electronic Spectra

The presence of two chlorine substituents at the 2- and 4-positions of the benzene ring has a pronounced effect on the electronic absorption spectrum of the molecule. Halogens can exert both an inductive (-I) and a resonance (+R) effect. The inductive effect is electron-withdrawing, while the resonance effect is electron-donating due to the presence of lone pairs of electrons on the chlorine atoms that can be delocalized into the aromatic π-system.

Specifically, the 2,4-dichloro substitution pattern leads to a complex interplay of these effects. The chlorine at the 4-position (para to the carbonyl group) can effectively participate in resonance, which tends to cause a red shift in the main absorption bands. The chlorine at the 2-position (ortho to the carbonyl group) can introduce steric effects, potentially causing a slight twist of the carbonyl group out of the plane of the benzene ring. This could slightly disrupt the π-conjugation, which would typically lead to a hypsochromic (blue) shift. However, the combined electronic effects of the two chlorine atoms generally result in a net bathochromic shift compared to the unsubstituted N-methoxy-N-methylbenzamide.

The expected influence of the 2,4-dichloro substitution on the electronic transitions of the benzamide chromophore is detailed in the table below.

| Substitution Pattern | Effect on π → π* Transition | Effect on n → π* Transition | Underlying Electronic Influence |

|---|---|---|---|

| 2,4-Dichloro | Bathochromic shift (red shift) | Minor shift, potentially bathochromic | Dominant electron-withdrawing inductive effect combined with a weaker electron-donating resonance effect, leading to a smaller HOMO-LUMO gap. |

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, electronic properties, and reactivity.

Geometry Optimization and Electronic Structure Analysis

The initial step in computational analysis involves optimizing the molecular geometry to find its most stable, lowest-energy conformation. For 2,4-dichloro-N-methoxy-N-methylbenzamide, this would involve determining the precise bond lengths, bond angles, and dihedral angles. It is expected that the benzamide (B126) core would be largely planar, though the N-methoxy-N-methyl group would introduce specific conformational preferences. The chlorine atoms at positions 2 and 4 on the phenyl ring would significantly influence the electronic distribution within the ring through their inductive electron-withdrawing and resonance electron-donating effects.

Computational studies on similar benzamides, such as N-(2,4-Dichlorophenyl)benzamide, have successfully used DFT methods to calculate geometrical parameters that are in good agreement with experimental values. orientjchem.org A similar approach for the title compound would provide foundational data for all further theoretical analyses.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and easily polarizable.

For 2,4-dichloro-N-methoxy-N-methylbenzamide, the HOMO is expected to be localized primarily on the dichlorinated phenyl ring and the amide group, which are electron-rich regions. The LUMO would likely be distributed over the carbonyl group and the aromatic ring, which can accept electron density. The precise energy gap would quantify its reactivity profile.

Table 1: Predicted Frontier Molecular Orbital Properties

| Property | Predicted Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively low due to electronegative Cl and O atoms | Indicates ionization potential |

| LUMO Energy | Lowered by the electron-withdrawing carbonyl and chloro groups | Indicates electron affinity |

| HOMO-LUMO Gap (ΔE) | Moderate | Balances stability with reactivity |

Electrostatic Potential Surface (MESP) Analysis

The Molecular Electrostatic Potential Surface (MESP) provides a visual representation of the charge distribution within a molecule. researchgate.netuni-muenchen.de It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites.

In an MESP map of 2,4-dichloro-N-methoxy-N-methylbenzamide:

Negative potential (red/yellow) would be concentrated around the electronegative oxygen atoms of the carbonyl and methoxy (B1213986) groups, indicating these are prime sites for electrophilic attack.

Positive potential (blue) would be found around the hydrogen atoms.

The chlorinated phenyl ring would exhibit a complex potential distribution due to the competing inductive and resonance effects of the chlorine substituents.

This analysis is invaluable for predicting how the molecule will interact with other polar molecules, receptors, or reagents. dntb.gov.ua

Charge Distribution and Fukui Indices for Reactivity Prediction

To quantify the reactivity at specific atomic sites, Fukui functions and indices are calculated. researchgate.net These indices are derived from changes in electron density as electrons are added or removed, identifying the most likely sites for nucleophilic, electrophilic, and radical attack.

f+(r) : Predicts the site for nucleophilic attack (where an electron is added). For the title compound, this would likely be highest on the carbonyl carbon.

f-(r) : Predicts the site for electrophilic attack (where an electron is removed). This would be concentrated on the oxygen atoms and potentially the aromatic ring.

f0(r) : Predicts the site for radical attack.

These indices provide a more detailed and quantitative picture of reactivity than MESP analysis alone.

Table 2: Predicted Fukui Indices for Key Atomic Sites

| Atom/Region | Predicted f+ | Predicted f- | Predicted Reactivity |

|---|---|---|---|

| Carbonyl Carbon (C=O) | High | Low | Susceptible to nucleophilic attack |

| Carbonyl Oxygen (C=O) | Low | High | Susceptible to electrophilic attack |

Quantum Chemical Calculations on Molecular Properties

Beyond static reactivity, quantum chemical calculations can explore the dynamic behavior of molecules.

Conformational Energy Landscapes and Isomerization Barriers

2,4-Dichloro-N-methoxy-N-methylbenzamide possesses rotational freedom around several single bonds, particularly the C-N amide bond and the N-O bond. This leads to the existence of different conformers (rotational isomers) with varying energies.

Computational methods can be used to map the conformational energy landscape by calculating the energy as a function of specific dihedral angles. This reveals the lowest-energy conformers and the energy barriers that must be overcome for rotation to occur. Studies on related benzamidines have shown that such rotational barriers can be significantly influenced by factors like protonation. beilstein-journals.org For the title compound, understanding these barriers is crucial as the molecular conformation can significantly impact its biological activity and chemical properties. The steric hindrance from the ortho-chloro substituent is expected to play a significant role in determining the preferred conformation and the height of the rotational energy barriers.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic parameters of molecules, offering valuable insights that complement experimental data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shifts. nih.gov For 2,4-Dichloro-N-methoxy-N-methylbenzamide, theoretical ¹H and ¹³C NMR spectra can be predicted. The calculations would account for the electron-withdrawing effects of the two chlorine atoms on the benzene (B151609) ring and the electronic environment of the N-methoxy-N-methylamide group. Hindered rotation around the C(O)-N amide bond can lead to the appearance of broad signals or distinct sets of signals for the N-methyl and N-methoxy protons at room temperature, a phenomenon observed in other ortho-substituted N-methoxy-N-methyl benzamides.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.3 - 7.8 | Deshielded due to electron-withdrawing Cl atoms and carbonyl group. |

| ¹H | N-OCH₃ | ~3.6 - 3.8 | May appear as a broad or sharp singlet depending on rotational dynamics. |

| ¹H | N-CH₃ | ~3.2 - 3.4 | May appear as a broad or sharp singlet depending on rotational dynamics. |

| ¹³C | Carbonyl (C=O) | 165 - 170 | Typically deshielded, appearing at a high chemical shift. |

| ¹³C | Aromatic (C-Cl) | 130 - 138 | Carbons directly attached to chlorine are significantly affected. |

| ¹³C | Aromatic (C-H) | 127 - 132 | Chemical shifts vary based on position relative to substituents. |

| ¹³C | Aromatic (C-C=O) | 135 - 140 | Quaternary carbon attached to the carbonyl group. |

| ¹³C | N-OCH₃ | ~61 - 63 | Characteristic shift for a methoxy group attached to nitrogen. |

| ¹³C | N-CH₃ | ~32 - 35 | Characteristic shift for a methyl group attached to nitrogen. |

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These theoretical frequencies are often scaled by an empirical factor to achieve better agreement with experimental results. nih.gov Key predicted vibrational modes for 2,4-Dichloro-N-methoxy-N-methylbenzamide would include the C=O stretching of the amide, C-N stretching, C-Cl stretching, and various bending modes of the aromatic ring and methyl groups.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | -CH₃ | 3000 - 2850 | Medium |

| C=O Stretch | Amide | 1680 - 1640 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong |

| C-N Stretch | Amide | 1400 - 1300 | Medium |

| C-O Stretch | N-OCH₃ | 1100 - 1000 | Strong |

| C-Cl Stretch | Ar-Cl | 850 - 750 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic transitions. nih.gov The predicted UV-Vis spectrum for this compound would likely show absorptions corresponding to π→π* transitions within the dichlorinated benzene ring and n→π* transitions involving the carbonyl group of the amide. The solvent environment can influence these transitions, a factor that can be modeled using computational methods. nih.gov

Analysis of Intramolecular and Intermolecular Hydrogen Bonding

While 2,4-Dichloro-N-methoxy-N-methylbenzamide lacks strong conventional hydrogen bond donors (like N-H or O-H), it can participate in weaker non-covalent interactions.

Intramolecular Interactions: The molecular conformation is influenced by potential weak hydrogen bonds. A C-H···O interaction could exist between one of the N-methyl protons and the carbonyl oxygen, or between an aromatic C-H and the methoxy oxygen, depending on the rotational orientation (conformation) around the Ar-C(O) and C(O)-N bonds. Such interactions, though weak, can contribute to the stabilization of specific conformers. gre.ac.uk

Intermolecular Interactions: In the solid state or in concentrated solutions, molecules of 2,4-Dichloro-N-methoxy-N-methylbenzamide can form dimers or larger aggregates. The primary intermolecular interactions would likely be C-H···O hydrogen bonds, where an aromatic C-H or a methyl C-H on one molecule interacts with the carbonyl oxygen of a neighboring molecule. ias.ac.in Additionally, π-π stacking interactions between the aromatic rings and dipole-dipole interactions involving the polar amide and C-Cl bonds would contribute to crystal packing and molecular association.

Topological Analysis of Electron Density (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing chemical bonding and non-covalent interactions based on the topology of the electron density (ρ). nih.gov In a QTAIM analysis of a potential dimer of 2,4-Dichloro-N-methoxy-N-methylbenzamide, the presence of a (3, -1) bond critical point (BCP) between a hydrogen atom on one molecule and an oxygen atom on another would confirm a hydrogen bonding interaction. researchgate.net

The properties at the BCP provide quantitative information about the interaction:

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the strength of the bond. For weak hydrogen bonds, this value is typically low.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A positive value (∇²ρ(r) > 0) is characteristic of "closed-shell" interactions, which include hydrogen bonds and van der Waals forces. researchgate.net

Energy Decomposition Analysis (SAPT) for Non-Covalent Interactions

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful computational method used to analyze the nature of non-covalent interactions by decomposing the total interaction energy into physically meaningful components. nih.gov A SAPT analysis of a dimer of 2,4-Dichloro-N-methoxy-N-methylbenzamide would quantify the contributions of different forces to its stability. nih.gov

The primary components of the SAPT interaction energy are:

Electrostatics (E_elec): The classical Coulombic interaction between the static charge distributions of the two molecules. This is expected to be a significant stabilizing factor due to the polar C=O and C-Cl bonds.

Exchange (E_exch): A purely quantum mechanical repulsive term arising from the Pauli exclusion principle, preventing electron clouds from overlapping excessively.

Induction (E_ind): A stabilizing interaction that results from the polarization of one molecule's electron cloud by the electric field of the other.

Dispersion (E_disp): A stabilizing quantum mechanical interaction arising from correlated fluctuations in the electron distributions of the interacting molecules (London dispersion forces). This is expected to be a major contributor to the stability of the dimer, especially from the interaction of the aromatic rings. ias.ac.in

By quantifying these terms, SAPT provides a detailed understanding of why and how the molecules associate.

| Energy Component | Description | Anticipated Contribution to Dimer Stability |

|---|---|---|

| Electrostatics | Interaction between permanent multipoles. | Strongly attractive |

| Exchange | Pauli repulsion from overlapping electron orbitals. | Strongly repulsive |

| Induction | Polarization of one molecule by the other. | Moderately attractive |

| Dispersion | Correlated electron fluctuations (van der Waals). | Strongly attractive |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior and conformational preferences in a realistic environment, such as in solution.

Interaction Profiles with Biological Macromolecules (General Theoretical Models)

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. scispace.com For 2,4-Dichloro-N-methoxy-N-methylbenzamide, docking studies can provide hypothetical binding modes within the active site of a target enzyme or receptor.

These theoretical models would likely show the molecule engaging in several types of interactions: nih.gov

Hydrogen Bonding: The carbonyl oxygen is a potent hydrogen bond acceptor and would likely interact with donor residues in a protein's active site, such as the side chains of serine, threonine, or lysine.

Hydrophobic Interactions: The dichlorinated benzene ring is hydrophobic and would favorably interact with nonpolar amino acid residues like leucine, valine, and phenylalanine.

Halogen Bonding: The chlorine atoms could potentially act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

MD simulations of the resulting ligand-protein complex can further be used to assess the stability of the predicted binding pose and characterize the persistence of key interactions over time. researchgate.net

Structure Activity Relationship Sar Studies of Benzamide Derivatives

Systematic Modifications of the 2,4-Dichlorobenzamide (B1293658) Core

The biological activity of benzamide (B126) derivatives can be significantly modulated by systematic modifications to their core structure. These modifications, particularly substitutions on the phenyl ring and the amide nitrogen, influence the molecule's physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profiles.

Impact of Halogen Substitution Patterns on Molecular Features

Research into the structure-activity relationships of benzamide derivatives has shown that electron-withdrawing groups, such as fluorine and difluoromethyl, are generally less tolerated at the C-5 position of the benzamide core. acs.org Conversely, structure-activity analyses have suggested that electron-rich, smaller substitutions at this position are often more active. acs.org

The following table summarizes the impact of different halogen substitution patterns on the anti-tubercular activity of a series of benzamide derivatives, providing insight into the electronic and steric effects of these substitutions.

Table 1: Impact of Halogen Substitution on Anti-Tubercular Activity of Benzamide Derivatives

| Compound | Substitution Pattern | IC90 (μM) | Cytotoxicity (CC50, μM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 4o | 5-Thiophene | 0.13 | 30 | >230 |

| 16 | 5-(Thiophen-2-yl) | 0.13 | 39 | 300 |

| 17 | 5-(4-Methylthiophen-2-yl) | 0.62 | 11 | 18 |

| 18 | 5-(5-Methoxythiophen-2-yl) | 0.85 | 11 | 75 |

This table is based on data from a study on benzamide derivatives as Mycobacterium tuberculosis QcrB inhibitors and is intended to be illustrative of general SAR trends. acs.org

Influence of N-Methoxy-N-Methyl Amide Substituents on Molecular Properties

The N-methoxy-N-methyl amide functionality, also known as a Weinreb amide, offers unique properties compared to primary or secondary amides. This substitution prevents over-addition of organometallic reagents in synthesis and can influence the conformational preferences and electronic nature of the amide bond.

Studies on related benzamide series have indicated that secondary amides, such as methyl amides, can be more potent than their primary amide counterparts. acs.org The N-methoxy-N-methyl group can impact the molecule's polarity, hydrogen bonding capacity, and metabolic stability, all of which are crucial for its biological activity.

Correlation of Structural Features with Functional Modulation (Theoretical/Mechanistic Level)

The biological function of a molecule is intrinsically linked to its three-dimensional structure and electronic properties. Understanding these correlations at a theoretical level is crucial for the rational design of new derivatives with improved activity and selectivity.

Steric and Electronic Effects Governing Reactivity and Selectivity

The 2,4-dichloro substitution pattern on the benzamide ring introduces significant steric and electronic effects. The chlorine atom at the ortho (C2) position can induce steric hindrance, which may influence the orientation of the amide group relative to the phenyl ring. This can affect the molecule's ability to bind to its biological target.

Conformational Flexibility and its Role in Molecular Recognition

The ability of a molecule to adopt different spatial arrangements, or conformations, is critical for its interaction with biological macromolecules. For 2,4-Dichloro-N-methoxy-N-methylbenzamide, rotation around the aryl-carbonyl and carbonyl-nitrogen bonds will be of particular importance.

The ortho-chloro substituent can create a rotational barrier, potentially restricting the conformational freedom of the molecule. mdpi.combiomedres.us This restricted conformation may be beneficial if it pre-organizes the molecule into a bioactive conformation for binding to a target, but it could also be detrimental if it prevents the molecule from adopting the necessary shape. The N-methoxy-N-methyl group also contributes to the conformational landscape of the amide bond.

Identification of Key Pharmacophoric Elements within the Benzamide Scaffold

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For benzamide derivatives, key pharmacophoric features often include:

Aromatic Ring: The dichlorinated phenyl ring can participate in hydrophobic and aromatic stacking interactions within a binding pocket.

Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group is a primary hydrogen bond acceptor.

Hydrophobic Features: The methyl groups on the amide nitrogen and potentially the chlorinated phenyl ring contribute to hydrophobic interactions.

Pharmacophore models for various classes of benzamide inhibitors have been developed to aid in the discovery of new active compounds. dergipark.org.trnih.govnih.govresearchgate.net These models highlight the spatial arrangement of these key features that are crucial for biological activity.

Comparative Structure-Activity Relationship (SAR) with Related Benzamide Chemotypes

The structure-activity relationship (SAR) of benzamide derivatives is a critical area of research in medicinal chemistry, aiming to understand how chemical structure influences biological activity. The specific compound, 2,4-Dichloro-N-methoxy-N-methylbenzamide, features a dichlorinated benzene (B151609) ring and an N-methoxy-N-methyl substitution on the amide nitrogen. An analysis of its potential activity can be inferred by comparing its structural motifs with those of other well-studied benzamide series.

Analysis of Bis-benzamide Structures

Bis-benzamides, compounds containing two benzamide moieties, have been investigated as inhibitors of protein-protein interactions, particularly the androgen receptor (AR) and coactivator interactions, which are significant in prostate cancer cell growth. nih.gov A nonpeptidic oligo-benzamide scaffold has been developed to mimic the structure and function of α-helical segments involved in these interactions. nih.gov

SAR studies on a series of bis-benzamides designed to inhibit the AR–coactivator interaction have yielded key insights. nih.govnih.gov It was discovered that a nitro group at the N-terminus of the bis-benzamide structure is crucial for its biological activity. nih.govnih.gov At the C-terminus, either a methyl ester or a primary carboxamide is permissible for maintaining activity. nih.govnih.gov By systematically varying the side chains with different alkyl groups, researchers identified potent compounds. For instance, compound 14d from a synthesized library demonstrated highly potent antiproliferative activity against prostate cancer cells, with an IC50 value of 16 nM. nih.govnih.gov This compound's efficacy is attributed to its ability to inhibit the interaction between the androgen receptor and the coactivator PELP1, as well as AR transactivation. nih.govnih.gov

The potency of these bis-benzamides is highly dependent on the substituents at both the N- and C-termini, as well as the nature of the side chains. While the primary carboxamide 9a (IC50 = 57 nM) was comparable in activity to a parent compound, other derivatives with isobutyl, carboxylic acid, or aliphatic amine groups at the C-terminus showed no activity. nih.gov

Table 1: Antiproliferative Activity of Selected Bis-Benzamide Derivatives

| Compound | C-Terminus Substituent | Side Chain | Antiproliferative Activity (IC50) on LNCaP cells |

|---|---|---|---|

| 8 | Carboxylic Acid | - | 90 nM |

| 9a | Primary Carboxamide | - | 57 nM |

| 9b | Isobutyl Amide | - | No Activity |

| 9d | Carboxylic Acid Amide | - | No Activity |

| 9f | Aliphatic Amine Amide | - | No Activity |

| 14d | Primary Carboxamide | Optimized Alkyl Group | 16 nM |

| 14s | Primary Carboxamide | Optimized Alkyl Group | 24 nM |

This table summarizes the structure-activity relationship findings for C-terminus modifications and side chain optimization in a series of bis-benzamides. Data sourced from a study on inhibitors of the androgen receptor–coactivator interaction. nih.gov

Consideration of Other N-Substituted Benzamide Series

The substitution pattern on the amide nitrogen and the benzoyl ring significantly influences the biological profile of benzamides, leading to a wide range of therapeutic applications, including antitumor, antipsychotic, and antimicrobial agents. nih.govnih.gov

In the context of antitumor activity, SAR studies of N-substituted benzamide derivatives designed as histone deacetylase inhibitors (HDACIs) have shown that the nature of the substituent on the phenyl ring is critical. nih.govresearchgate.net Specifically, the presence of a chlorine atom or a nitro-group on the benzoyl ring was found to significantly decrease the anti-proliferative activity of the compounds tested. nih.govresearchgate.net Conversely, other studies on benzamides as inhibitors of Mycobacterium tuberculosis QcrB found that electron-withdrawing groups like fluorine, bromine, and chlorine on the benzoyl ring were tolerated or even beneficial for activity. acs.orgnih.gov Further analysis indicated that secondary amides, such as N-methyl amides, are more potent than their primary amide counterparts. acs.org

For potential antipsychotics, a series of benzamide derivatives were evaluated for their activity on dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors. nih.gov The SAR in this series is complex, involving a balance of activities at multiple receptors to achieve the desired pharmacological profile with minimal side effects. nih.gov

As acetylcholinesterase (AChE) inhibitors for conditions like Alzheimer's disease, the position of substituents on the benzamide scaffold markedly influences inhibitory activity and selectivity. researchgate.net Studies comparing benzamide and picolinamide (B142947) derivatives found that the bioactivity of picolinamide amides was generally stronger than that of the benzamide derivatives. researchgate.net

Table 2: SAR Insights from Various N-Substituted Benzamide Series

| Benzamide Series | Key SAR Findings | Target/Application |

|---|---|---|

| HDAC Inhibitors | Chlorine or nitro group on the benzoyl ring decreases anti-proliferative activity. nih.govresearchgate.net | Antitumor |

| Anti-TB Agents | Secondary amides (e.g., N-methyl) are more potent than primary amides. acs.org | Antibacterial |

| Antipsychotics | Activity depends on a balanced pharmacological profile at D2, 5-HT1A, and 5-HT2A receptors. nih.gov | Antipsychotic |

This table provides a comparative overview of key structure-activity relationship findings across different series of N-substituted benzamides.

Integration of Polycyclic Moieties into Benzamide Scaffolds

Incorporating polycyclic systems into the benzamide framework is a common strategy to enhance binding affinity and modulate pharmacological properties. These larger, often rigid, moieties can establish additional interactions within the target's binding pocket.

In the development of potential antipsychotics, a series of benzamide derivatives incorporated a benzo[d]isothiazol-3-yl)piperazine group linked to the benzamide core via a butoxy chain. nih.gov The resulting compound, 4k (5-(4-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)butoxy)-N-cyclopropyl-2-fluorobenzamide), exhibited a potent and well-balanced activity profile for the D2, 5-HT1A, and 5-HT2A receptors. nih.gov This highlights how the integration of a complex polycyclic moiety can be pivotal in achieving the desired multi-receptor activity for treating complex neurological disorders like schizophrenia. nih.gov

Similarly, in the context of antidiabetic agents targeting PPARγ, the compound INT131 features a quinoline (B57606) moiety (a bicyclic system) linked via an ether to a dichlorinated phenyl ring, which is in turn connected to a dichlorinated benzenesulfonamide (B165840) group. nih.govnih.gov Although this is a sulfonamide, the SAR principles regarding the appended aromatic systems are relevant. The study of INT131 analogs demonstrated that the quinoline ring system was a key component for high transcriptional potency. nih.govnih.gov This underscores the importance of extended, polycyclic structures in modulating the activity of nuclear receptors.

The inclusion of these polycyclic scaffolds often leads to compounds with high affinity for their targets, but it also necessitates careful optimization to maintain favorable physicochemical properties for drug development.

Research Applications and Molecular Probing

Design and Synthesis of Molecular Probes and Tools

Molecular probes are essential for visualizing and understanding complex biological processes. The benzamide (B126) core, present in 2,4-dichloro-N-methoxy-N-methylbenzamide, is a versatile platform for the development of such tools.

While direct studies detailing the use of 2,4-dichloro-N-methoxy-N-methylbenzamide in fluorescent probe development are not prevalent in the reviewed literature, the broader class of benzamide-containing molecules has been successfully employed for this purpose. Fluorescent probes are designed to exhibit a change in their light-emitting properties upon interaction with a specific target molecule or environment. The synthesis of such probes often involves coupling a fluorophore—a molecule that can emit light—to a recognition element that selectively binds to the target of interest.

The general approach to synthesizing fluorescent probes from a benzamide scaffold could involve modifying the 2,4-dichloro-N-methoxy-N-methylbenzamide structure. For instance, one of the chloro-substituents or a position on the phenyl ring could be chemically altered to attach a linker connected to a fluorescent dye. The inherent binding properties of the benzamide core could be harnessed to target specific biological molecules. The synthesis of fluorescent probes based on other scaffolds, such as stilbenes and diphenylacetylenes, often involves palladium-catalyzed coupling reactions to link the fluorophore to the targeting moiety. nih.gov A similar strategy could theoretically be applied to derivatives of 2,4-dichloro-N-methoxy-N-methylbenzamide.

Table 1: Potential Synthetic Strategies for Benzamide-Based Fluorescent Probes

| Strategy | Description | Potential Fluorophores |

| Functionalization of the Phenyl Ring | Introduction of a reactive group (e.g., amino, hydroxyl) onto the benzene (B151609) ring to allow for the attachment of a fluorophore. | Coumarins, Fluoresceins, Rhodamines |

| Modification of the Amide Group | Alteration of the N-methoxy-N-methylamide portion to incorporate a fluorescent component, although this may alter the primary chemical properties of the compound. | BODIPY dyes, Cyanine dyes |

| Use as a Quencher-Linker-Fluorophore System | The benzamide moiety could act as a recognition unit that, upon binding, causes a conformational change that separates a quencher from a fluorophore, leading to a fluorescent signal. | Dabcyl, QSY dyes |

Photoaffinity labeling is a powerful technique to identify the binding partners of a molecule within a complex biological sample. A photoaffinity label is a compound that is chemically similar to the molecule of interest but contains a photo-reactive group. Upon irradiation with light, this group becomes highly reactive and forms a covalent bond with any nearby molecules, thus "labeling" the binding partner.

The 2,4-dichloro-N-methoxy-N-methylbenzamide scaffold could be a starting point for designing photoaffinity labels. A typical design would involve synthesizing a derivative that retains the essential binding features of the parent molecule while incorporating a photo-reactive moiety such as an azide (B81097) or a diazirine. The synthesis would require careful planning to ensure that the photo-reactive group does not interfere with the molecule's ability to bind to its target.

Application as Scaffolds for Compound Library Generation

The systematic creation of large collections of related compounds, known as combinatorial libraries, is a cornerstone of modern drug discovery and chemical biology. nih.gov 2,4-dichloro-N-methoxy-N-methylbenzamide serves as an excellent starting scaffold for generating such libraries due to its chemical stability and the presence of multiple points for diversification.

Combinatorial library design begins with a core scaffold, such as 2,4-dichloro-N-methoxy-N-methylbenzamide, and systematically attaches a variety of chemical building blocks at different positions. This process can generate thousands to millions of distinct compounds. nih.gov The resulting library can then be screened for biological activity.

Virtual screening is a computational technique used to predict the binding of library members to a biological target. mdpi.com This approach can prioritize which compounds from a large virtual library should be synthesized and tested, saving time and resources. nih.govnih.gov A virtual library based on the 2,4-dichloro-N-methoxy-N-methylbenzamide scaffold could be created by computationally enumerating all possible combinations of substituents at various positions on the molecule. These virtual compounds can then be docked into the three-dimensional structure of a target protein to predict their binding affinity.

Table 2: Example of a Virtual Combinatorial Library Design

| Scaffold Position | R1 (Position 2) | R2 (Position 4) | R3 (Amide Group) |

| Building Blocks | -Cl (original) | -Cl (original) | -N(OCH3)CH3 (original) |

| -H | -H | -NH2 | |

| -F | -F | -NHCH3 | |

| -CH3 | -CH3 | -N(CH3)2 | |

| -OCH3 | -OCH3 | -OH |

This table illustrates a simplified example of how different functional groups could be virtually substituted at various positions on the 2,4-dichloro-N-methoxy-N-methylbenzamide scaffold to generate a diverse library of compounds.

The 2,4-dichloro-N-methoxy-N-methylbenzamide scaffold offers several positions where chemical diversity can be introduced. The two chlorine atoms on the benzene ring can be replaced with a wide range of other functional groups through various chemical reactions, such as nucleophilic aromatic substitution or cross-coupling reactions. Additionally, the N-methoxy-N-methylamide group can be modified or replaced entirely.

By systematically exploring these different substitution patterns, chemists can generate novel chemical entities with a wide range of properties. This exploration can lead to the discovery of molecules with improved biological activity, selectivity, or pharmacokinetic properties. The synthesis of derivatives of 2,4-dichlorobenzamide (B1293658) with various substituents has been reported, highlighting the chemical tractability of this scaffold. researchgate.netmdpi.com

Role in Catalysis and Materials Science (Academic Context)

The application of 2,4-dichloro-N-methoxy-N-methylbenzamide in the fields of catalysis and materials science is not well-documented in the existing scientific literature. However, the benzamide functional group is a common motif in ligands for metal catalysts and in the building blocks of polymers and other materials.

In catalysis, benzamide derivatives can act as ligands that coordinate to a metal center, influencing the catalyst's activity and selectivity. The electronic properties of the benzamide can be tuned by changing the substituents on the aromatic ring. The chlorine atoms in 2,4-dichloro-N-methoxy-N-methylbenzamide are electron-withdrawing, which could modulate the electronic environment of a coordinated metal.

In materials science, benzamides can be incorporated into polymers to impart specific properties, such as thermal stability or hydrogen bonding capabilities. While there are no specific reports of 2,4-dichloro-N-methoxy-N-methylbenzamide being used in this context, its structure suggests potential as a monomer or a component in the synthesis of functional materials. Further research would be needed to explore these possibilities.

Catalytic Applications in Organic Transformations

Investigation as Components in Advanced Materials

Similarly, the investigation of 2,4-Dichloro-N-methoxy-N-methylbenzamide as a component in advanced materials, such as corrosion inhibitors or light-harvesting materials, is not substantially documented in current scientific literature.

Corrosion Inhibitors: While some studies have explored other benzamide derivatives and compounds containing dichlorophenyl groups for their potential as corrosion inhibitors, specific research detailing the efficacy and mechanism of 2,4-Dichloro-N-methoxy-N-methylbenzamide for this purpose has not been identified. The presence of heteroatoms (nitrogen and oxygen) and the aromatic ring system are features often associated with corrosion inhibiting properties; however, empirical data for this specific compound is absent.

Light-Harvesting Materials: The application of benzamide derivatives in light-harvesting materials is an area of scientific interest. These materials often rely on molecules with specific photophysical properties, such as strong absorption in the visible spectrum and efficient energy transfer capabilities. There is no available research that characterizes the photophysical properties of 2,4-Dichloro-N-methoxy-N-methylbenzamide or investigates its suitability for use in light-harvesting applications.

Q & A

Q. Validation Workflow :

In Vitro Assays : Dose-response curves (IC₅₀ determination).

Molecular Docking : Predict binding affinity to target proteins (e.g., using AutoDock Vina).

Structural Modifications : Introduce electron-withdrawing groups to enhance reactivity.

Crystallographic Analysis and Software Tools

Q: What crystallographic techniques are recommended for determining the molecular structure of 2,4-Dichloro-N-methoxy-N-methylbenzamide? A:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 89 K to minimize thermal motion.

- Structure Refinement : SHELXL for least-squares refinement; ORTEP-3 for thermal ellipsoid visualization.

- Validation : Check R-factor convergence (<5%) and ADDSYM in PLATON to detect missed symmetry.

Notes

- Advanced questions emphasize experimental design, data validation, and hypothesis testing.

- Basic questions focus on foundational synthesis and characterization techniques.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.